Phenylalanine, alpha-phenyl-

Description

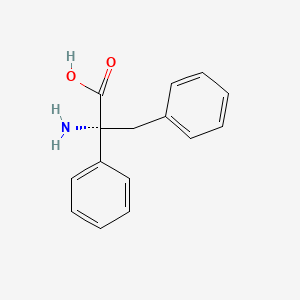

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-15(14(17)18,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11,16H2,(H,17,18)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCRTUKBQGPJNL-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@](C2=CC=CC=C2)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205152 | |

| Record name | Phenylalanine, alpha-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56594-95-7 | |

| Record name | Phenylalanine, alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056594957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanine, alpha-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Stereochemistry

Systematic Naming Conventions for 2-Amino-3,3-diphenylpropanoic Acid

The systematic name for this compound, according to IUPAC nomenclature, is 2-amino-3,3-diphenylpropanoic acid . nih.gov This name is derived from its structure: a propanoic acid backbone with an amino group at the α-carbon (carbon-2) and two phenyl groups attached to the β-carbon (carbon-3). qmul.ac.uk

Synonyms for this compound include:

alpha,beta-diphenylalanine

2,3-DIPHENYLALANINE

3,3-Diphenyl-DL-alanine nih.gov

DL-Diphenylalanine nih.gov

The molecular formula for 2-amino-3,3-diphenylpropanoic acid is C15H15NO2, and it has a molecular weight of 241.28 g/mol . nih.gov

Isomeric Forms of alpha-Phenylphenylalanine (R- and S-enantiomers, Racemic Mixtures)

Due to the chiral center at the α-carbon, 2-amino-3,3-diphenylpropanoic acid exists as a pair of enantiomers: (R)-2-amino-3,3-diphenylpropanoic acid and (S)-2-amino-3,3-diphenylpropanoic acid. medchemexpress.comchemspider.com These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties in an achiral environment. numberanalytics.com

A mixture containing equal amounts of the R- and S-enantiomers is known as a racemic mixture or racemate. wikipedia.org This mixture is optically inactive, meaning it does not rotate the plane of polarized light. libretexts.org The individual enantiomers, however, are optically active. libretexts.org

The stereochemistry of α-amino acids is crucial for their biological activity and their application in various scientific fields. uomustansiriyah.edu.iq For instance, in the synthesis of peptides or other biologically active molecules, often only one specific enantiomer is desired. nih.govgoogle.com

Chiral Purity and Enantiomeric Excess Considerations in Synthesis and Research

Chiral purity , or enantiomeric excess (ee) , is a measure of the purity of a chiral substance. It quantifies the degree to which a sample contains one enantiomer in a greater amount than the other. wikipedia.org A sample with 100% of a single enantiomer has an ee of 100%, while a racemic mixture has an ee of 0%. wikipedia.org

In the synthesis of chiral compounds like alpha-phenylphenylalanine, achieving high enantiomeric excess is a significant goal. libretexts.org Several strategies are employed to obtain enantiomerically pure or enriched products:

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. numberanalytics.com For example, asymmetric α-alkylation of a glycine (B1666218) Schiff base using phase-transfer catalysts can produce either the (R)- or (S)-enantiomer of unnatural α-amino acid derivatives with high yield and enantioselectivity. nih.govnih.gov

Chiral Resolution: This process separates a racemic mixture into its individual enantiomers. aklectures.com This can be achieved through various methods, including:

Formation of Diastereomers: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques like crystallization or chromatography. google.comgoogle.com

Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

Chiral Chromatography: This technique utilizes a chiral stationary phase to separate enantiomers based on their differential interactions with the chiral environment of the column. openochem.org

The determination of enantiomeric excess is crucial for quality control and for understanding the stereoselectivity of a reaction. nih.gov Techniques such as chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for this purpose. openochem.org Research has demonstrated the successful synthesis of enantiomerically pure unnatural amino acids with enantiomeric excess values exceeding 99%. mdpi.com

Interactive Data Table: Properties of 2-Amino-3,3-diphenylpropanoic Acid

| Property | Value |

| Molecular Formula | C15H15NO2 |

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | 2-amino-3,3-diphenylpropanoic acid |

| CAS Number | 62653-26-3 (racemic) |

Interactive Data Table: Isomeric Forms

| Isomer | Description | Optical Activity |

| (R)-2-amino-3,3-diphenylpropanoic acid | R-enantiomer | Optically active |

| (S)-2-amino-3,3-diphenylpropanoic acid | S-enantiomer | Optically active |

| Racemic Mixture | Equal mixture of R- and S-enantiomers | Optically inactive |

Synthetic Methodologies

Chemical Synthesis Approaches to α-Phenylphenylalanine and its Core Structure

The chemical synthesis of α-phenylphenylalanine and related α,α-disubstituted amino acids relies on precise and controlled reaction sequences. Key challenges include the construction of the sterically hindered quaternary carbon center and the control of stereochemistry.

Stereoselective and Enantioselective Synthesis Routes

The creation of specific stereoisomers of α-phenylphenylalanine is a primary focus in its synthesis. Various methods have been developed to achieve high levels of stereoselectivity and enantioselectivity.

One notable approach involves the asymmetric alkylation of glycine (B1666218) derivatives . Chiral phase-transfer catalysis, using C2-symmetric chiral quaternary ammonium (B1175870) salts, has been successfully employed in the one-pot, double alkylation of aldimine Schiff bases of glycine tert-butyl ester. organic-chemistry.org This method allows for the synthesis of a variety of α,α-dialkyl-α-amino acids with high enantioselectivity. organic-chemistry.org The introduction of specific substituents on the catalyst, such as 3,4,5-trifluorophenyl groups, has been shown to enhance enantioselectivity. organic-chemistry.org

Another powerful strategy is the catalytic enantioselective reduction of ketones . For instance, a method utilizing a chiral (S)-oxazaborolidine catalyst facilitates the reduction of trichloromethyl ketones to (R)-secondary alcohols with high enantioselectivity. organic-chemistry.org These alcohol intermediates can then be converted into the desired (S)-α-amino acids. organic-chemistry.org This approach is valued for its broad applicability and mild reaction conditions. organic-chemistry.org

Photoredox catalysis has also emerged as a valuable tool for the stereoselective synthesis of unnatural α-amino acids. chemrxiv.orgrsc.org This method can involve the C-radical addition to a chiral glyoxylate-derived sulfinyl imine, using carboxylic acids as radical precursors under visible light irradiation. chemrxiv.orgrsc.org

Furthermore, the use of chiral auxiliaries, such as those derived from pseudoephedrine, can direct the stereoselective alkylation of glycine enolates. nih.gov This approach, along with methods based on the chemical transformation of natural amino acids like methionine, provides access to enantiopure R- or S-configured α-amino acids. nih.gov

| Method | Key Features | Reported Enantioselectivity |

| Chiral Phase-Transfer Catalysis | One-pot double alkylation of glycine aldimine Schiff base. organic-chemistry.org | High enantioselectivity and yield. organic-chemistry.org |

| Catalytic Ketone Reduction | Enantioselective reduction using a chiral (S)-oxazaborolidine catalyst. organic-chemistry.org | High enantiomeric excesses. organic-chemistry.org |

| Photoredox Catalysis | Stereoselective C-radical addition to a chiral sulfinyl imine. chemrxiv.orgrsc.org | Not explicitly quantified in the provided text. |

| Chiral Auxiliary-Directed Alkylation | Use of pseudoephedrine-derived auxiliaries. nih.gov | Access to enantiopure R- or S-configured products. nih.gov |

Synthesis via Alkylation Reactions

Alkylation reactions are fundamental to the construction of the α-phenylphenylalanine core structure, enabling the introduction of the phenyl group at the α-carbon.

A common strategy involves the alkylation of chiral nickel(II) Schiff base complexes of glycine or alanine (B10760859). rsc.org In this method, the complex reacts with an appropriate alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base like solid sodium hydroxide (B78521) in dimethylformamide (DMF). rsc.org This approach has been used to synthesize (S)-phenylalanine with high optical yields. rsc.org The diastereomeric complexes formed after alkylation can often be separated by chromatography to yield optically pure α-amino acids. rsc.org

Phase-transfer catalyzed (PTC) alkylation is another powerful technique. organic-chemistry.orgorganic-chemistry.org This method often employs a glycinate (B8599266) Schiff base which is alkylated with alkyl halides under the influence of a chiral quaternary ammonium bromide. organic-chemistry.orgorganic-chemistry.org The use of additives like 18-crown-6 (B118740) can enhance the reaction's efficiency and selectivity. organic-chemistry.org This approach is particularly useful for synthesizing sterically hindered α,α-dialkyl-α-amino acids. organic-chemistry.org

Recent advancements have also focused on the electrophilic α-arylation of α-aryl-isocyanoacetates . nih.gov This methodology allows for the synthesis of α,α-diaryl-α-amino acid derivatives through the reaction of an α-aryl-isocyanoacetate with a suitable arylating agent, a reaction that can be catalyzed by silver oxide. nih.gov

| Alkylation Method | Substrate | Key Reagents | Outcome |

| Chiral Ni(II) Complex Alkylation | Nickel(II) Schiff base of glycine. rsc.org | Benzyl bromide, solid NaOH, DMF. rsc.org | Asymmetric synthesis of (S)-phenylalanine. rsc.org |

| Phase-Transfer Catalysis | Glycinate Schiff base. organic-chemistry.orgorganic-chemistry.org | Alkyl halide, chiral quaternary ammonium bromide. organic-chemistry.orgorganic-chemistry.org | High enantio- and diastereoselectivity. organic-chemistry.org |

| Electrophilic α-Arylation | α-Aryl-isocyanoacetate. nih.gov | o-Quinone diimide, Ag₂O. nih.gov | Synthesis of α,α-diaryl-α-amino acid precursors. nih.gov |

Coupling Reactions for Backbone Formation

The formation of the carbon-carbon bond that constitutes the backbone of α-phenylphenylalanine is often achieved through various coupling reactions. These reactions are crucial for assembling the core structure of the amino acid.

Suzuki cross-coupling reactions , catalyzed by palladium, are a prominent method. nih.gov This reaction can be used to couple an aryl halide with a boronic acid derivative attached to the amino acid precursor. nih.gov Careful consideration of the reaction conditions, particularly the basicity, is necessary to maintain stereochemical integrity. nih.gov

Negishi cross-coupling is another valuable tool for forming C(sp²)–C(sp³) bonds, which is relevant for the synthesis of α-aryl-α-amino acids. beilstein-journals.org This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. beilstein-journals.org Recent advancements have made this transformation more reliable for synthesizing a broad range of heteroarylacetates, which can then be converted to the corresponding amino acids. beilstein-journals.org

Palladium-catalyzed three-component synthesis offers a direct route to α-arylglycines. organic-chemistry.org This method can involve the coupling of a sulfonamide, a glyoxylic acid derivative, and a boronic acid, providing the desired product in high yields and with excellent enantioselectivity. organic-chemistry.org

Furthermore, reductive alkylative addition protocols catalyzed by cobalt have been developed for the synthesis of unnatural α-amino esters. organic-chemistry.org These reactions can couple dehydroglycines with unactivated alkyl halides, circumventing the need for sensitive organometallic reagents. organic-chemistry.org

| Coupling Reaction | Catalyst | Key Reactants | Significance |

| Suzuki Cross-Coupling | Palladium. nih.gov | Aryl halide, boronic acid derivative. nih.gov | Forms the aryl-α-carbon bond. nih.gov |

| Negishi Cross-Coupling | Nickel or Palladium. beilstein-journals.org | Organozinc reagent, organic halide. beilstein-journals.org | Access to α-heteroaryl-α-amino acids. beilstein-journals.org |

| Three-Component Synthesis | Palladium. organic-chemistry.org | Sulfonamide, glyoxylic acid derivative, boronic acid. organic-chemistry.org | Direct route to α-arylglycines. organic-chemistry.org |

| Reductive Alkylative Addition | Cobalt. organic-chemistry.org | Dehydroglycine, unactivated alkyl halide. organic-chemistry.org | Avoids sensitive organometallic reagents. organic-chemistry.org |

Strategies for Protecting Group Manipulation

Protecting groups are essential in the multi-step synthesis of α-phenylphenylalanine to mask reactive functional groups and prevent unwanted side reactions. jocpr.comnih.gov The choice and manipulation of these groups are critical for a successful synthetic strategy. jocpr.combham.ac.uk

Commonly used protecting groups in amino acid synthesis include the Fluorenyl-methoxy-carbonyl (Fmoc) group for protecting the α-amino group and the tert-butyl (tBu) group for protecting the carboxyl group. iris-biotech.de The Fmoc group is base-labile and is typically removed with piperidine, while the tBu group is acid-labile and removed with trifluoroacetic acid (TFA). iris-biotech.de This orthogonality allows for the selective deprotection of one group without affecting the other. iris-biotech.de

For the side chains of amino acids, various protecting groups are employed depending on the functional group present. nih.gov The concept of orthogonal protecting group strategies is crucial when multiple functional groups need to be selectively manipulated. bham.ac.uk This involves using a set of protecting groups that can be removed under different, non-interfering conditions. bham.ac.uk

In the context of solid-phase peptide synthesis (SPPS), where α-phenylphenylalanine might be incorporated into a peptide chain, protecting group strategies are paramount. nih.gov Temporary protecting groups are removed after each amino acid addition, while permanent protecting groups remain until the final cleavage of the peptide from the resin. iris-biotech.de

| Protecting Group | Functional Group Protected | Deprotection Conditions | Key Feature |

| Fmoc (Fluorenyl-methoxy-carbonyl) | α-Amino group. iris-biotech.de | Base (e.g., piperidine). iris-biotech.de | Base-labile. iris-biotech.de |

| tBu (tert-Butyl) | Carboxyl group. iris-biotech.de | Acid (e.g., TFA). iris-biotech.de | Acid-labile. iris-biotech.de |

| Benzyl (Bn) | Alcohols, amines. jocpr.combham.ac.uk | Hydrogenolysis. bham.ac.uk | Stable to many conditions. |

| Boc (tert-Butoxycarbonyl) | Amino group. jocpr.com | Acid (e.g., TFA). jocpr.com | Acid-labile. |

Enzymatic Synthesis of α-Phenylphenylalanine Analogs and Derivatives

Enzymatic methods offer a green and highly selective alternative for the synthesis of α-phenylphenylalanine analogs. Enzymes can catalyze reactions with high enantioselectivity and under mild conditions.

Phenylalanine aminomutase (PAM) from Taxus chinensis is a key enzyme in this field. nih.gov While its natural function is the conversion of α-phenylalanine to β-phenylalanine, it has been shown to catalyze the reverse reaction, the amination of (E)-cinnamic acid and its derivatives. nih.gov This allows for the biocatalytic production of various non-natural aromatic α- and β-amino acids with excellent enantiomeric excess (>99% ee). nih.gov The regioselectivity of the amination is influenced by the substituents on the phenyl ring of the cinnamic acid derivative. nih.gov

Another enzymatic strategy involves the use of D-amino acid oxidase (DAO) . rsc.org For instance, D-amino acid oxidase from porcine kidney (pkDAO) can be used in the oxidative cyanation of primary amines to produce α-aminonitriles, which are precursors to unnatural α-amino acids. rsc.org

Engineered enzymes are also being developed to expand the substrate scope and improve the efficiency of these biocatalytic transformations. For example, phenylalanine ammonia-lyases (PALs) have been engineered to improve their stereoselectivity for the hydroamination of various acrylic acid derivatives. researchgate.net

Preparation of Specific Isotopic Labels for Research

Isotopically labeled α-phenylphenylalanine is a crucial tool for studying metabolic pathways, protein structure and dynamics, and drug discovery. researchgate.netchempep.com

One method for producing labeled phenylalanine is through the infusion of labeled precursors into living organisms . For example, lactating cows have been infused with L-[ring-d5]phenylalanine or L-[15N]phenylalanine to produce intrinsically labeled milk and meat proteins. nih.gov This allows for the direct tracing of the availability and utilization of dietary protein-derived amino acids in human studies. nih.gov

Chemical synthesis also provides a versatile route to isotopically labeled amino acids with precise control over the label's position. chempep.com This can involve building the amino acid from isotopically enriched precursors. chempep.com For instance, versatile synthetic routes to ¹³C methyl-labeled amino acids have been developed using palladium-catalyzed C(sp³)–H functionalization. rsc.org These labeled amino acids can then be incorporated into proteins in mammalian cells for NMR studies. rsc.org

A more recent development is the aldehyde-catalyzed carboxylate exchange in α-amino acids using isotopically labeled CO₂ ([¹³C]CO₂ or [¹¹C]CO₂). researchgate.net This method provides a direct route for the C1-carboxylate labeling of various amino acids, including phenylalanine. researchgate.net

| Isotopic Label | Method of Preparation | Application |

| L-[ring-d5]phenylalanine | Infusion into lactating cows. nih.gov | Tracing dietary protein-derived amino acid availability. nih.gov |

| L-[15N]phenylalanine | Infusion into lactating cows. nih.gov | Tracing dietary protein-derived amino acid availability. nih.gov |

| ¹³C-methyl-labeled amino acids | Palladium-catalyzed C(sp³)–H functionalization. rsc.org | NMR studies of protein structure and dynamics. rsc.org |

| C1-carboxylate labeled amino acids | Aldehyde-catalyzed exchange with labeled CO₂. researchgate.net | Drug development and understanding biochemical processes. researchgate.net |

Derivatives and Analogues

Structural Classification of alpha-Phenylphenylalanine Derivatives

The derivatives of α-phenyl-phenylalanine can be systematically categorized based on the location of the chemical modification on the parent molecule. This classification provides a framework for understanding the structure-activity relationships within this class of compounds.

N-substitution involves the modification of the α-amino group. A key example is 2-(Dimethylamino)-3-phenylpropanoic acid , where the primary amine is replaced by a dimethylamino group. nih.govfluorochem.co.uk This alteration significantly impacts the molecule's basicity and steric bulk around the chiral center. The synthesis of such N-substituted α-amino esters can be achieved through biocatalytic methods, such as the use of imine reductases for the reductive coupling of α-ketoesters and amines. nih.gov This enzymatic approach allows for the stereoselective synthesis of both (S) and (R) enantiomers under mild conditions. nih.gov N-methylation, in particular, is a strategy employed in peptide and peptidomimetic design to enhance properties like metabolic stability and membrane permeability. nih.gov

The synthesis of (S)-2-(Dimethylamino)-3-phenylpropanoic acid can start from L-phenylalanine. chemsrc.com The presence of the dimethylamino group can be confirmed by NMR spectroscopy, with the dimethylamino protons typically resonating in a specific region of the spectrum. vulcanchem.com

Table 1: Properties of 2-(Dimethylamino)-3-phenylpropanoic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H15NO2 | nih.gov |

| Melting Point | 225-227°C (lit.) | chemsrc.com |

| Chirality | Exists as (S) and (R) enantiomers | fluorochem.co.ukchemsrc.com |

C-substitution refers to the introduction of substituents at the α-carbon of the amino acid. A prominent example is 2-Amino-2-methyl-3-phenylpropanoic acid , also known as α-methyl-phenylalanine. medchemexpress.comottokemi.comchemsrc.com This derivative is characterized by the presence of a methyl group at the α-carbon, which introduces significant steric hindrance. kennesaw.edu This steric bulk restricts the conformational freedom around the peptide backbone when incorporated into a peptide chain, influencing the secondary structure. kennesaw.edu

α,α-disubstituted amino acids like this are utilized as conformational modifiers in physiologically active peptides. kennesaw.edu The synthesis of S(-)-2-amino-2-methyl-3-phenylpropanoic acid has been developed, and the compound has been investigated for its biological properties. researchgate.net

Table 2: Physicochemical Properties of 2-Amino-2-methyl-3-phenylpropanoic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H13NO2 | medchemexpress.com |

| Molecular Weight | 179.219 g/mol | medchemexpress.com |

| Melting Point | 293-294°C (dec.) | chemsrc.com |

| Appearance | White to off-white powder or crystalline powder | ottokemi.com |

Modification of the aromatic rings of α-phenyl-phenylalanine provides another avenue for creating derivatives with unique properties. This can involve the introduction of various substituents onto the phenyl rings. Examples of such derivatives include 2-acetamido-2-phenylpropanoic acid and 2-(2,2-diphenylacetamido)-3-phenylpropanoic acid . sigmaaldrich.combldpharm.com

In 2-acetamido-2-phenylpropanoic acid , an acetamido group is present. Further modifications can include the addition of trifluoromethyl groups to the phenyl ring, as seen in 2-acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid . cymitquimica.com These fluorinated aromatic amino acids are valuable building blocks as they can alter aromatic-aromatic interactions within peptides and proteins. beilstein-journals.org

2-(2,2-diphenylacetamido)-3-phenylpropanoic acid is another example where a bulky diphenylacetamido group is attached to the nitrogen of a phenylalanine core. sigmaaldrich.comnih.govsigmaaldrich.com This modification significantly increases the steric bulk and introduces additional aromatic surfaces for potential interactions.

Table 3: Examples of Aromatic Ring Modified Derivatives

| Compound Name | Molecular Formula | CAS Number | Source |

|---|---|---|---|

| (2R)-2-acetamido-2-methyl-3-phenylpropanoic acid | C12H15NO3 | - | nih.gov |

| 2-acetamido-2-[2-(trifluoromethyl)phenyl]propanoic acid | C12H12F3NO3 | - | molport.com |

| 2-(2,2-diphenylacetamido)-3-phenylpropanoic acid | C23H21NO3 | 65707-83-7 | sigmaaldrich.comsigmaaldrich.com |

| Biphenylalanine | C15H15NO2 | 155760-02-4 | nih.gov |

The development of radiolabeled derivatives of α-phenyl-phenylalanine has led to important tools for diagnostic imaging, particularly in oncology. Iodinated derivatives, such as p-[I-124]iodo-L-phenylalanine, are used as tracers in Positron Emission Tomography (PET). nih.gov These radiopharmaceuticals are designed to be taken up by tumor cells, allowing for their visualization. nih.gov

Other halogenated derivatives, such as 2-bromo-α-methyl-L-phenylalanine and 4-bromo-α-methyl-L-phenylalanine labeled with bromine-76 (B1195326) (⁷⁶Br), have also been designed and investigated for their potential as tumor imaging agents. nih.gov The rationale behind using amino acid derivatives for tumor imaging is their involvement in the increased metabolic activity characteristic of cancer cells. nih.gov The choice of radioisotope, such as ⁷⁶Br with its relatively long half-life, can offer advantages for imaging logistics. nih.gov

Aromatic Ring Modified Derivatives (e.g., 2-acetamido-2-phenylpropanoic acid, 2-(2,2-diphenylacetamido)-3-phenylpropanoic acid)

Role of alpha-Phenylphenylalanine and its Derivatives in Peptide and Peptidomimetic Synthesis

The unique structural features of α-phenyl-phenylalanine and its derivatives make them valuable building blocks in the synthesis of peptides and peptidomimetics. Their incorporation can impart specific conformational constraints and enhance biological stability.

The aromatic side chains of these amino acids can participate in intramolecular interactions, such as π-π stacking, which can further stabilize the peptide's fold. nih.govnih.gov For instance, the interaction between two phenylalanine residues at specific positions (i, i+4) can contribute to the stability of an α-helix. nih.gov The incorporation of unnatural amino acids, including derivatives of phenylalanine, is a key technique in creating peptides with tailored properties for various applications. jpt.com This is often achieved through solid-phase peptide synthesis (SPPS), which allows for the precise placement of these modified residues within the peptide chain. jpt.com The use of such modified peptides is a growing area of research in the development of new therapeutic agents. nih.gov

Design of Modified Peptides with Enhanced Properties

The incorporation of phenylalanine derivatives into peptides is a key strategy for enhancing their biological and physical properties. nih.gov Chemical modifications can improve binding affinity, increase stability against enzymatic degradation, and control the peptide's three-dimensional structure. ntu.ac.ukasm.org

One significant approach involves the post-synthetic modification of phenylalanine residues already within a peptide sequence. Palladium-catalyzed C-H functionalization, for instance, allows for the direct olefination or acylation of the phenyl ring. ntu.ac.ukrsc.org This method is valuable because it can be applied to natural peptides, modifying hydrophobic residues without interfering with heteroatoms in other side chains that might be crucial for biological function. ntu.ac.uk The success of these reactions often relies on the bidentate coordination of the peptide to the catalyst, ensuring site-selectivity. ntu.ac.ukrsc.org

Another powerful strategy is the use of non-proteinogenic amino acids like α,β-didehydrophenylalanine (ΔPhe). The double bond between the α and β carbons makes ΔPhe a planar and achiral residue. nih.gov Its incorporation into a peptide chain introduces conformational constraints, promoting the formation of specific secondary structures such as β-turns in short peptides and 3(10)-helices in longer ones. asm.orgnih.gov Peptides containing ΔPhe have shown enhanced resistance to enzymatic degradation compared to their counterparts with standard phenylalanine. asm.org This increased stability is a critical attribute for developing therapeutic peptides. acs.org

Furthermore, the introduction of fluorine atoms into the phenylalanine ring can significantly alter the properties of the resulting peptide. beilstein-journals.org Fluorination can modulate acidity, hydrophobicity, and conformation, leading to increased metabolic stability. beilstein-journals.org

The table below summarizes examples of modified peptides and their enhanced properties.

| Peptide Modification | Derivative Used | Enhanced Property | Research Finding |

| Post-synthetic C-H Olefination | Phenylalanine residue in a dipeptide | Compatibility with protecting groups | A Pd-catalyzed protocol allows for the olefination of Phe residues in peptides, compatible with common protecting groups like Fmoc and Cbz. ntu.ac.uk |

| Post-synthetic C-H Acylation | Phenylalanine residue in oligopeptides | Site-specificity, chemoselectivity | A Pd-catalyzed method achieves site-specific acylation of Phe residues with aldehydes, showing tolerance for other amino acid units. rsc.org |

| Conformational Constraint | (Z)-α,β-didehydrophenylalanine (ΔZPhe) | High receptor selectivity and activity | Incorporation of ΔZPhe into endomorphin-2 analogues resulted in a compound with high µ-opioid receptor selectivity and agonist activity comparable to the native peptide. nih.gov |

| Proteolytic Stability | α,β-didehydrophenylalanine (ΔPhe) | Resistance to enzymatic degradation | A ΔPhe-containing peptide showed significantly higher stability against trypsin/chymotrypsin compared to its saturated phenylalanine-containing analogue. asm.org |

| d/l-Hybrid Peptides | D-phenylalanine | Increased serum stability | A macrocyclic peptide containing D-phenylalanine (2D) showed significantly higher stability in human serum compared to its L-amino acid counterpart (2L). acs.org |

Beta-Peptide and Hybrid Peptide Scaffolds

Expanding beyond modifications of α-amino acids, scientists have explored the use of β-amino acids to create novel peptide backbones. β-peptides are composed of β-amino acids, where the amino group is attached to the β-carbon, one atom further from the carboxyl group than in α-amino acids. wikipedia.org This elongated backbone leads to different secondary structures and, crucially, confers remarkable stability against proteolysis by enzymes that typically degrade α-peptides. acs.orgwikipedia.org β-phenylalanine is a naturally occurring β-amino acid that can be incorporated into these scaffolds. wikipedia.org

Hybrid peptides, which combine α- and β-amino acids in the same sequence, represent a promising strategy to create "foldamers"—non-natural oligomers that adopt predictable, stable secondary structures. acs.orgresearchgate.net The incorporation of β-amino acids, including β-phenylalanine derivatives, into α-peptides can generate novel helical and hairpin structures. researchgate.netrsc.org These α/β-hybrid peptides can mimic the conformations of natural α-peptides while possessing the enhanced stability of β-peptides. researchgate.netnih.gov

The design of these hybrid scaffolds involves carefully patterning the sequence of α- and β-residues. For example, α,γ- and β,γ-hybrid peptides have been studied theoretically and shown to form stable helices that mimic those of natural α-peptides and β-peptides, respectively. researchgate.net This mimicry is crucial for designing molecules that can interact with biological targets. acs.org The synthesis of short α,β-mixed peptides has been reported, demonstrating their potential as enzyme inhibitors. mdpi.comnih.gov

| Scaffold Type | Constituent Amino Acids | Key Features |

| β-Peptide | β-amino acids (e.g., β-phenylalanine) | Form novel secondary structures (e.g., 8-, 10-, 12-, 14-helices); stable against proteolytic degradation. wikipedia.org |

| α/β-Hybrid Peptide | Alternating α- and β-amino acids | Can mimic natural peptide conformations; exhibit enhanced proteolytic stability; can form unique helical or hairpin structures. acs.orgnih.gov |

| α,γ-Hybrid Peptide | Alternating α- and γ-amino acids | Can form stable helices that correspond to the overall structure of β-peptide helices. researchgate.netrsc.org |

| β,γ-Hybrid Peptide | Alternating β- and γ-amino acids | Can form helices that mimic those of native α-peptides, such as the α-helix. researchgate.net |

Design Principles for Novel Derivatives Based on Structural Features

The design of novel phenylalanine derivatives is guided by a set of principles aimed at achieving specific structural and functional outcomes. These principles leverage the inherent chemical features of the phenylalanine molecule, allowing for tailored modifications.

A primary design strategy involves the direct functionalization of the phenyl ring. The aromatic C-H bonds can be targeted for modification, a process that has been advanced by palladium-catalyzed reactions. rsc.orgchinesechemsoc.org This allows for the introduction of various functional groups (alkenes, alkynes, acyl groups) onto the ring, which can alter the molecule's hydrophobicity, electronic properties, and potential for intermolecular interactions. chinesechemsoc.orgrsc.org For example, modifying the phenyl ring is a key strategy in creating low-molecular-weight gelators, where the balance of interactions between the gelator molecules and the solvent is critical for self-assembly. rsc.org

Another key principle is the use of bioisosterism and scaffold hopping. This is particularly evident in drug design, where fragments of a known active molecule are replaced with structurally different but functionally similar groups. researchgate.netnih.gov In the development of HIV-1 capsid inhibitors based on the PF-74 scaffold, the phenylalanine core is retained while the linker and other fragments are systematically replaced to explore the structure-activity relationship and improve properties like antiviral activity and metabolic stability. researchgate.netnih.gov

Conformational constraint is a powerful design principle used to control the shape of peptides. Incorporating derivatives like α,β-didehydrophenylalanine (ΔPhe) restricts the rotational freedom of the peptide backbone. nih.gov This pre-organizes the peptide into a specific conformation (e.g., a helix or turn) that may be optimal for binding to a biological target. asm.orgnih.gov

Finally, altering the peptide backbone itself by creating hybrid peptides is a sophisticated design principle. By mixing α-amino acids with homologous β- or γ-amino acids, new types of foldamers with novel helical structures and enhanced stability can be created. researchgate.netrsc.org The ability of these hybrid structures to mimic the topology of natural α-helices is a critical design feature for developing molecules with biological activity. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of α-phenylphenylalanine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's structure.

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. For instance, the aromatic protons of the two phenyl rings typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. nih.govresearchgate.net The exact chemical shifts and coupling patterns can help differentiate between the two phenyl groups and their positions relative to the chiral center. The proton attached to the α-carbon (the chiral center) also gives a characteristic signal, the chemical shift of which is influenced by the adjacent amino and carboxyl groups.

Table 1: Representative NMR Data for Phenylalanine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Assignment |

|---|---|---|

| ¹H | 7.0 - 8.0 | Aromatic Protons |

| ¹H | 3.8 - 4.8 | α-Proton (CH) |

| ¹³C | 170 - 180 | Carbonyl Carbon (C=O) |

| ¹³C | 125 - 140 | Aromatic Carbons |

| ¹³C | 50 - 60 | α-Carbon (CH) |

Note: The exact chemical shifts can vary depending on the solvent and the specific isomeric form. nih.govresearchgate.netrsc.orgoup.commagritek.com

Concentration-dependent NMR studies can also reveal insights into intermolecular interactions, such as the stacking of aromatic rings in solution. researchgate.net Furthermore, advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment. nih.gov

Mass Spectrometry Techniques (LC-MS) for Compound Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the verification and quantification of α-phenylphenylalanine. This technique couples the separation power of liquid chromatography with the sensitive detection and mass analysis capabilities of mass spectrometry.

In a typical LC-MS analysis, the sample is first separated on a chromatographic column, often a reversed-phase column, which separates compounds based on their hydrophobicity. mdpi.comrsc.org Following separation, the analyte enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact molecular ion, providing a direct measurement of the compound's molecular weight. nih.govresearchgate.net

The mass spectrum of α-phenylphenylalanine will show a prominent peak corresponding to its protonated molecule [M+H]⁺ or other adducts, which confirms its molecular formula. rsc.orgnih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting fragmentation pattern provides a "fingerprint" of the molecule. This fragmentation data is crucial for distinguishing between isomers and confirming the identity of the compound in complex mixtures. zivak.commdpi.comlmdb.ca The high sensitivity of LC-MS allows for the detection of α-phenylphenylalanine even at very low concentrations. researchgate.net

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound, including its absolute configuration and conformation. This technique involves irradiating a single crystal of α-phenylphenylalanine with X-rays and analyzing the resulting diffraction pattern.

The diffraction data allows for the calculation of the electron density distribution within the crystal, from which the precise positions of all atoms in the molecule can be determined. scientific.netnih.govnih.gov This provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's specific conformation in the solid state. acs.org

Crucially, for a chiral molecule like α-phenylphenylalanine, X-ray crystallography can determine the absolute configuration of the stereocenter, distinguishing between the (R) and (S) enantiomers. This is often achieved by using anomalous dispersion effects or by co-crystallizing with a molecule of known chirality. The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice. nih.govua.ptmdpi.com The Cambridge Structural Database (CSD) is a repository for such crystal structure data. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of α-phenylphenylalanine is critical, and chiral chromatography is the most widely used technique for this purpose. This method utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers of a chiral compound. sigmaaldrich.comnih.gov

High-Performance Liquid Chromatography (HPLC) with a chiral column is a common approach. researchgate.netnih.govresearchgate.netnih.gov The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of α-phenylphenylalanine, leading to different retention times for the (R) and (S) forms. researchgate.netcsic.esacs.orgcsic.es This allows for their separation and quantification.

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. sigmaaldrich.comresearchgate.netresearchgate.net The choice of CSP and the mobile phase composition are crucial for achieving optimal separation. nih.govacs.org The separated enantiomers are typically detected using a UV detector, and the ratio of the peak areas corresponds to the enantiomeric excess (ee) of the sample. researchgate.netnih.gov This technique is highly sensitive and can accurately determine the presence of even small amounts of the undesired enantiomer. researchgate.netmdpi.com

Biological and Mechanistic Studies

The investigation into the biological and mechanistic properties of α-phenyl-phenylalanine and its derivatives has revealed significant interactions with various enzyme and receptor systems. These studies underscore the compound's potential as a modulator of critical biological pathways.

Computational Chemistry and Structure Activity Relationships Sar

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking simulations are instrumental in predicting the binding affinities and interaction patterns of ligands with macromolecular targets such as proteins and nucleic acids. For derivatives and analogues of diphenylalanine, docking studies have been pivotal in elucidating their self-assembly mechanisms and their potential as therapeutic agents.

For instance, in the study of a novel pentapeptide containing diphenylalanine, molecular docking simulations using VINA were employed to analyze the formation of dimers. The simulations assessed numerous docked complexes to determine the binding energy (Eb) and dissociation constant (Kd), revealing a non-linear, monotonically increasing relationship between them. mdpi.com Such analyses help in understanding the fundamental interactions driving supramolecular assembly. mdpi.com

In another study, cystine-cored diphenylalanine appended peptides were investigated for their self-assembly and drug delivery potential. nih.gov Molecular docking experiments with VINA, followed by energy minimization in explicit water solvent using YASARA software, suggested that the arrangement of two peptide molecules is driven by the preferential attraction of aromatic groups. nih.gov These computational predictions align with experimental observations of self-assembled hollow spherical structures in aqueous media, driven by π-π stacking interactions among the diphenylalanine residues and intermolecular hydrogen bonding. nih.gov

Furthermore, in silico studies have explored the interaction of diphenylalanine-based peptides with DNA. The polyplex formation capacity of a pentapeptide was investigated by docking it with a DNA oligonucleotide sequence, the Drew-Dickerson dodecamer. mdpi.com This highlights the use of molecular docking to predict interactions with non-protein targets, expanding the potential applications of these compounds in gene therapy. mdpi.com

A summary of representative molecular docking studies on diphenylalanine-containing peptides is presented below:

| Peptide System | Docking Software/Method | Key Findings | Reference |

| FEYNF Pentapeptide | VINA | Elucidated the non-linear relationship between binding energy and dissociation constant for dimer formation. | mdpi.com |

| Cystine-Cored Diphenylalanine Peptide (SN) | VINA, YASARA | Predicted dimeric arrangement driven by aromatic interactions, leading to self-assembled hollow nanostructures. | nih.gov |

| FEYNF Pentapeptide with DNA | VINA | Investigated the potential for polyplex formation with a DNA dodecamer. | mdpi.com |

| Diphenylalanine Analogues with Linkers (PA1-3) | In silico investigation | Predicted the most favorable conformer for supramolecular assembly. | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for "Phenylalanine, alpha-phenyl-" are not extensively documented, studies on related diphenylamine (B1679370) and chiral compounds provide a framework for how such models could be developed.

For example, 3D-QSAR studies involving Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were conducted on a series of diphenylamine-containing 1,2,4-triazoles with antitubercular activity. nih.gov These models yielded statistically significant results (CoMFA: q²=0.432, r²=0.902; CoMSIA: q²=0.511, r²=0.953) and were externally validated, indicating their predictive power for designing new potent antitubercular agents. nih.gov The insights from such models, which are based on steric and electrostatic fields, could be applied to a series of "Phenylalanine, alpha-phenyl-" derivatives to guide the synthesis of compounds with desired biological activities.

The development of novel molecular descriptors is also crucial for QSAR studies, particularly for chiral compounds. A vector of molecular electronegative distance for chiral compounds (Vmedc) has been developed and applied to model the QSAR of stereoisomers of angiotensin-converting enzyme (ACE) inhibitors. sioc-journal.cn This approach yielded good modeling results (R²=0.834) and classification accuracy, demonstrating its potential for describing the chirality of molecules like "Phenylalanine, alpha-phenyl-" and its derivatives in QSAR models. sioc-journal.cn

In Silico Prediction of Biological Activity and Pharmacokinetic Parameters

In silico tools are increasingly used to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities early in the drug discovery process. For diphenylalanine-based structures, these predictions are vital for assessing their potential as biomaterials and therapeutic agents.

Computational screening methodologies have been applied to systematically investigate the co-assembly of diphenylalanine (FF) with other dipeptides. researchgate.net Microsecond molecular dynamics simulations have shown that co-assembly can lead to a greatly enhanced aggregation propensity and a significantly expanded structural diversity, forming structures like vesicles and planar sheets that are rarely seen with other dipeptides alone. researchgate.net This predictive capability is crucial for designing novel self-assembling nanostructures. researchgate.netacs.org

Pharmacokinetic predictions, such as gastrointestinal absorption and blood-brain barrier permeability, are also accessible through in silico methods. researchgate.net For instance, the ADMETlab software was used to estimate the logP of a curcumin-loaded nanoassembly of a tryptophan-tyrosine dipeptide, suggesting that the nano-formulation could improve the bioavailability of the highly hydrophobic curcumin. researchgate.net Similar predictions for "Phenylalanine, alpha-phenyl-" would be essential for its development in therapeutic applications.

The table below summarizes the types of in silico predictions made for related compounds:

| Prediction Type | Compound/System | Key Findings | Reference |

| Self-Assembly Behavior | Diphenylalanine (FF) with other dipeptides | Co-assembly enhances aggregation and structural diversity, leading to novel nanostructures. | researchgate.net |

| Drug-Likeness & Pharmacokinetics | Novel Flavonoids | Favorable profiles for therapeutic applications, including high GI absorption and BBB permeability. | researchgate.net |

| Bioavailability Improvement | Curcumin-loaded Tryptophan-Tyrosine assembly | Nano-assembly may improve the logP and bioavailability of hydrophobic drugs. | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their assemblies at an atomic level. Extensive simulations have been performed on diphenylalanine (FF) to understand its self-assembly into various nanostructures.

Hybrid-resolution modeling methods have been used to investigate the role of conformation in the assembly of terminally capped diphenylalanines over microsecond simulations. acs.orgpku.edu.cn These simulations revealed that of the many conformations accessible to soluble FF, only a select few are compatible with the assembled morphologies in water. acs.orgpku.edu.cn The assembled structures, such as nanotubes or vesicles, are closely linked to the side-chain angle and peptide bond orientation of the constituent FF molecules. acs.org

All-atom MD simulations have also been employed to explore the behavior of diphenylalanine dipeptides in the presence of graphene-based nanosheets. mdpi.com These simulations showed that the dipeptides have a high affinity for the graphene surface, leading to the formation of a coating. The conformational properties and dynamics of the dipeptides were influenced by the type and position of functional groups on the nanosheets. mdpi.com

Replica Exchange Molecular Dynamics (REMD), an enhanced sampling method, has been used to study the temperature-dependent conformational dynamics of FF peptides in explicit water. acs.orgnih.gov These studies revealed a complex, three-state conformational dynamics in the absence of an electric field, which collapses to a single state in the presence of an external field. acs.orgnih.gov This provides detailed insights into how external stimuli can control the biophysical properties of these peptides. acs.orgnih.gov

Key findings from conformational and MD studies are summarized below:

| Simulation Method | System Studied | Key Insights | Reference |

| Hybrid-Resolution MD | Terminally capped diphenylalanine (FF) | Only specific conformations are compatible with self-assembly; morphology is linked to side-chain angle and peptide bond orientation. acs.orgpku.edu.cn | |

| All-Atom MD | Diphenylalanine (FF) with graphene nanosheets | Dipeptides coat the nanosheets; functional groups on the sheets affect peptide conformation and dynamics. | mdpi.com |

| Replica Exchange MD | Diphenylalanine (FF) in water | Revealed a three-state conformational dynamics that can be controlled by external electric fields. | acs.orgnih.gov |

Electronic Structure Calculations and Reactivity Prediction (e.g., HOMO-LUMO)

Electronic structure calculations, such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental for predicting the reactivity and electronic properties of molecules. For diphenylalanine nanotubes (FFNTs), these calculations have been used to understand their semiconducting and photoelectronic properties.

Quantum chemical calculations have shown that for FFNTs, the HOMO is primarily composed of the 2p orbitals of the COO- groups, while the LUMO is mainly composed of the 2p orbitals from the aromatic groups. nih.gov The calculated HOMO-LUMO energy gap for methylene (B1212753) blue, a molecule studied in conjunction with FFNTs, was 3.51 eV. nih.gov The adsorption of molecules like methylene blue onto the FFNTs can introduce new electronic states within the band gap of the nanotubes, facilitating charge transfer processes that are crucial for applications like surface-enhanced Raman spectroscopy (SERS). nih.govnih.gov

The photoelectronic properties of chiral FFNTs have been studied using semi-empirical methods, which calculated the HOMO and LUMO energy levels and the band gap. ua.ptmdpi.com These studies demonstrated that the band gap of FFNTs is in the ultraviolet range and can be tuned by an external electric field. ua.ptmdpi.com The HOMO and LUMO energy levels show a linear dependence on the applied electric field but with opposite slopes. mdpi.com These findings are significant for the development of FFNT-based electro-optic and electronic devices. ua.ptmdpi.com

The table below presents calculated electronic properties for diphenylalanine nanotubes:

| Calculation Method | System | Property Calculated | Finding | Reference |

| Density Functional Theory (DFT) | FFNT with Methylene Blue | Density of States (DOS), HOMO-LUMO | HOMO is on COO- groups, LUMO on aromatic rings. Adsorption introduces new states in the band gap. nih.gov | |

| Semi-empirical (PM7, AM1) | Chiral FFNTs | HOMO, LUMO, Band Gap | Band gap is in the UV range and can be tuned by an external electric field. | ua.ptmdpi.com |

Analytical Methodologies and Quality Control

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are fundamental in the quality control of Phenylalanine, alpha-phenyl-, ensuring its purity and confirming its identity. These techniques separate the compound from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of alpha-phenyl-phenylalanine. Reversed-phase HPLC (RP-HPLC) is commonly employed, often utilizing C18 columns. mtc-usa.commtc-usa.com However, underivatized amino acids like alpha-phenyl-phenylalanine can be challenging to retain on standard C18 columns, sometimes eluting near the void volume with other polar compounds. mtc-usa.commtc-usa.com

To address this, specific methods have been developed. One such method involves a mobile phase consisting of a gradient of acetonitrile (B52724) and water with 0.1% formic acid, which allows for the separation of L-(+)-alpha-phenylglycine and L-phenylalanine. mtc-usa.com For quantitative analysis, a sample concentration of 0.3 mg/mL dissolved in a 50:50 mixture of acetonitrile and deionized water with 0.5% formic acid can be used, with UV detection at 254 nm. mtc-usa.commtc-usa.com

HPLC is also crucial for determining optical purity, ensuring the correct stereoisomer is present. For instance, D-α-Phenylalanine is specified to have a minimum purity of 98.0 area% by HPLC and an optical purity of at least 98.0 ee% (enantiomeric excess) as determined by liquid chromatography. avantorsciences.com The analysis of α-Methyl-D-phenylalanine also relies on HPLC to confirm an assay of ≥98.0% and an optical purity of ee: ≥98.0%. sigmaaldrich.com

A typical HPLC method for the analysis of phenylalanine and tyrosine in biological samples uses a mobile phase of acetonitrile and water (pH 6 with formic acid) in an isocratic elution. researchgate.net Detection is often performed at 210 nm. researchgate.net The retention time for phenylalanine under these conditions is approximately 2.62 minutes. researchgate.net The development and validation of such HPLC methods are critical for confirmatory diagnosis and biochemical monitoring in clinical settings. nih.gov

Table 1: Example HPLC Method Parameters for Phenylalanine Analysis

| Parameter | Value | Reference |

| Column | C18 | mtc-usa.commtc-usa.com |

| Mobile Phase A | DI Water / 0.1% Formic Acid | mtc-usa.com |

| Mobile Phase B | Acetonitrile / 0.1% Formic Acid | mtc-usa.com |

| Flow Rate | 1.0 mL/minute | mtc-usa.com |

| Detection | UV @ 254 nm | mtc-usa.com |

| Injection Volume | 2 µL | mtc-usa.com |

| Sample Preparation | 0.3mg / mL in 50:50 Acetonitrile / DI Water / 0.5% Formic Acid | mtc-usa.commtc-usa.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simpler, yet effective, method for the qualitative analysis and identity confirmation of alpha-phenyl-phenylalanine. iitg.ac.incrsubscription.comlibretexts.org It is a solid-liquid chromatographic technique where the stationary phase is typically a polar adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate, and the mobile phase is a solvent or a mixture of solvents. iitg.ac.in

For the analysis of amino acids, including phenylalanine, a common mobile phase is a mixture of n-butanol, acetic acid, and water in a 3:1:1 ratio by volume. reachdevices.com After the separation, the spots are visualized using a staining reagent, most commonly ninhydrin, which reacts with the amino group to produce a colored product, typically a blue-purple spot known as Ruhemann's purple. iitg.ac.inreachdevices.com Some amino acids, like proline, may yield a yellow-orange color. iitg.ac.in

The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound, stationary phase, and mobile phase. reachdevices.com For phenylalanine on a silica gel plate with the n-butanol:acetic acid:water eluent, the Rf value is reported to be 0.62. reachdevices.com

TLC can also be used to monitor the progress of chemical reactions involving phenylalanine, such as the synthesis of its derivatives. derpharmachemica.com For instance, a synthesized product can be analyzed on a TLC plate and compared with the starting material, phenylalanine, using a mobile phase like 5% methanol (B129727) in chloroform. derpharmachemica.com Two-dimensional TLC (2D-TLC) can also be employed for the determination of plasma phenylalanine concentrations, though it is considered a semi-quantitative method. researchgate.net

Table 2: Reported Rf Values for Phenylalanine in TLC

| Stationary Phase | Mobile Phase | Staining Reagent | Rf Value | Reference |

| Silica Gel | n-Butanol:Acetic Acid:Water (3:1:1) | Ninhydrin | 0.62 | reachdevices.com |

| Cellulose (B213188) | n-Butanol:Acetic Acid:Water (3:1:1) | Ninhydrin | 0.66 | reachdevices.com |

Spectroscopic Methods for Characterization (beyond basic identification)

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of Phenylalanine, alpha-phenyl-.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. researchgate.netyildiz.edu.tr In the FT-IR spectrum of phenylalanine, characteristic bands for the benzene (B151609) ring are observed, such as aromatic C=C stretching vibrations around 1605 cm⁻¹ and 1497 cm⁻¹, and aromatic =C-H out-of-plane bending vibrations around 746 cm⁻¹. researchgate.net In its zwitterionic form, which is common in the solid state, the protonated amino group (-NH3+) and the deprotonated carboxyl group (-COO-) give rise to specific vibrational bands. yildiz.edu.tr The FT-IR spectrum of D-phenylalanine is similar, but not identical, to that of L-phenylalanine. yildiz.edu.tr

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of alpha-phenyl-phenylalanine. nih.govspectrabase.commagritek.comresearchgate.net ¹H NMR spectroscopy can be used to observe the aromatic protons of the phenyl ring, which typically appear as a multiplet in the region of 7.18-7.26 ppm. researchgate.net The methine proton (α-proton) signal is observed around 3.75 ppm. researchgate.net In studies monitoring chemical reactions, such as the N-acetylation of L-Phenylalanine, the shift in the α-proton signal can be used to quantify the conversion of the reactant to the product. magritek.com ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. rsc.org

Advanced NMR techniques, such as solid-state NMR, can be used to study the dynamics of enzyme-bound L-phenylalanine. core.ac.uk These studies have shown that the phenyl ring of bound phenylalanine can undergo π-flips. core.ac.uk

Table 3: Key Spectroscopic Data for Phenylalanine

| Technique | Feature | Observed Value/Region | Reference |

| FT-IR | Aromatic C=C Stretching | 1605, 1497 cm⁻¹ | researchgate.net |

| Aromatic =C-H Out-of-Plane Bending | 746 cm⁻¹ | researchgate.net | |

| ¹H NMR | Aromatic Protons | 7.18-7.26 ppm (multiplet) | researchgate.net |

| Methine Proton (α-H) | ~3.75 ppm (multiplet) | researchgate.net | |

| Benzyl (B1604629) Methylene (B1212753) Protons | 2.90, 3.09 ppm (multiplet) | researchgate.net |

Method Development and Validation for Analytical Assessment

The development and validation of analytical methods are crucial for ensuring the reliable and accurate assessment of Phenylalanine, alpha-phenyl-. nih.gov This process is essential for quality control in pharmaceutical and nutritional applications. nih.gov

Method development for HPLC often involves optimizing the mobile phase composition, flow rate, column temperature, and detector wavelength to achieve good separation and sensitivity. rsc.org For instance, a gradient elution with increasing methanol concentration was optimized to separate phenylalanine and tyrosine in biological samples. rsc.org The validation of an analytical method involves demonstrating its suitability for its intended purpose. Key validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). rsc.org

For an HPLC method for phenylalanine and tyrosine, linearity was established over a wide concentration range, and the LOQ was as low as 0.1 µM. rsc.org The precision of the method was demonstrated by low relative standard deviation (RSD) values (below 9.0%) for intra-day and inter-day analyses. rsc.org The development of analytical methods for chiral separation is also important to determine the enantiomeric purity of phenylalanine. nih.gov

Capillary electrophoresis (CE) and micellar electrokinetic chromatography (MEKC) are other techniques for which methods have been developed to analyze amino acids and their impurities. nih.gov These methods often involve derivatization of the amino acids to enhance their detection. nih.gov

Impurity Profiling and Identification

Impurity profiling is the identification and quantification of all potential impurities in a substance. For Phenylalanine, alpha-phenyl-, impurities can arise from the synthesis process, degradation, or storage. nih.govresearchgate.net The identification of these impurities is critical for ensuring the quality and safety of the final product. researchgate.net

Potential impurities in phenylalanine can include other amino acids, precursors from the synthesis, and by-products. nih.govresearchgate.net For example, in the Erlenmeyer synthesis of D,L-phenylalanine, putative impurities include α-phenylalanine, N-acetylphenylalanine enantiomers, and N-acetylaminocinnamic acid. researchgate.net In some cases, isoleucine and leucine (B10760876) have been identified as impurities in phenylalanine samples. nih.gov

Various analytical techniques are employed for impurity profiling. HPLC coupled with detectors like UV, fluorescence, or mass spectrometry (MS) is a primary tool. nih.govresearchgate.net LC-MS is particularly powerful for identifying unknown impurities by providing molecular weight information. rsc.org Capillary electrophoresis methods, such as MEKC, have also been used for the impurity profiling of phenylalanine from different manufacturers. nih.gov These methods often use derivatizing agents like 9-fluorenylmethyl chloroformate (FMOC) to improve separation and detection. nih.gov

The European Pharmacopoeia outlines methods for analyzing impurities in amino acids. researchgate.net For instance, the analysis of glutathione (B108866) samples includes phenylalanine as an internal standard and specifies limits for related impurities. researchgate.net

Table 4: Potential Impurities in Phenylalanine

| Impurity Name | Potential Source | Analytical Technique for Detection | Reference |

| Tyrosine | Biosynthesis/Metabolism | HPLC, MEKC | nih.gov |

| Isoleucine | Manufacturing Process | MEKC | nih.gov |

| Leucine | Manufacturing Process | MEKC | nih.gov |

| α-Phenylalanine | Erlenmeyer Synthesis | CE | researchgate.net |

| N-Acetylphenylalanine | Erlenmeyer Synthesis | CE | researchgate.net |

| Phenylalaninol | Chemical Synthesis of Derivatives | Not specified | wikipedia.org |

Potential Research Trajectories

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of α,α-disubstituted α-amino acids like α-phenylphenylalanine presents considerable challenges due to the steric hindrance around the quaternary carbon center. nih.gov Current research is focused on developing more efficient and sustainable methods to overcome these hurdles.

Novel catalytic and enantioselective methods are at the forefront of this research. One approach involves the catalytic enantioselective reduction of α-trichloromethyl ketones using chiral catalysts like (S)-oxazaborolidine, which can then be converted to the desired α-amino acid. organic-chemistry.org Another strategy is the use of chiral phase-transfer catalysis for the one-pot, double alkylation of aldimine Schiff bases of glycine (B1666218) tert-butyl ester. organic-chemistry.org The development of C2-symmetric chiral quaternary ammonium (B1175870) salts as catalysts has shown high enantioselectivity in these reactions. organic-chemistry.org

Researchers are also exploring photoredox catalysis to facilitate the stereoselective synthesis of unnatural α-amino acids. chemrxiv.orgrsc.org This method allows for the use of readily available carboxylic acids as radical precursors under visible light irradiation, offering a more sustainable pathway. chemrxiv.orgrsc.org Furthermore, protocols for the direct alkylation of chiral alanine (B10760859) derivatives using racemic α-alkylbenzyl bromides are being investigated, which have demonstrated high enantiomer differentiation even at room temperature. nih.govcapes.gov.br

Recent advancements have also focused on overcoming the challenges of introducing bulky aryl moieties at the α-carbon. nih.gov Strategies involving the modification of α-amino Schiff bases through copper-catalyzed radical-radical coupling and catalytic cross-dehydrogenative coupling are showing promise. nih.gov

Table 1: Comparison of Synthetic Strategies for α,α-Disubstituted α-Amino Acids

| Method | Key Features | Advantages | Challenges |

| Chiral Phase-Transfer Catalysis | One-pot double alkylation of glycine aldimine Schiff bases. organic-chemistry.org | High enantioselectivity and yield. organic-chemistry.org | Requires specialized chiral catalysts. |

| Catalytic Enantioselective Reduction | Reduction of α-trichloromethyl ketones with chiral catalysts. organic-chemistry.org | Broad scope and simple application. organic-chemistry.org | Multi-step process. |

| Photoredox Catalysis | Stereoselective C-radical addition to chiral sulfinyl imines. chemrxiv.orgrsc.org | Uses ubiquitous carboxylic acids as precursors; mild conditions. chemrxiv.orgrsc.org | May require stoichiometric reducing agents in some protocols. chemrxiv.org |

| Direct Alkylation of Chiral Alanine Derivatives | Alkylation with racemic α-alkylbenzyl bromides. nih.govcapes.gov.br | High enantiomer differentiation at room temperature. nih.govcapes.gov.br | Dependent on the specific chiral auxiliary. |

| Radical Coupling of Schiff Bases | Copper-catalyzed radical-radical coupling. nih.gov | Allows for the introduction of sterically demanding groups. nih.gov | Requires further optimization for efficiency and atom economy. nih.gov |

Future work in this area will likely focus on the development of metal-free catalytic systems and the use of unprotected substrates to further improve the efficiency and sustainability of α-phenylphenylalanine synthesis. nih.gov

Rational Design of Highly Selective Enzyme Modulators

The rigid structure of α,α-disubstituted amino acids makes them valuable components in the design of peptidomimetics that can act as enzyme inhibitors. organic-chemistry.org The incorporation of α-phenylphenylalanine into peptide sequences can enforce specific conformations, which is crucial for understanding and modulating enzyme mechanisms. organic-chemistry.org

Rational drug design utilizes the three-dimensional structure of an enzyme's active site to develop potential inhibitors. uliege.be By incorporating α-phenylphenylalanine, researchers can create peptidomimetics that mimic the binding epitope of a natural peptide with enhanced stability and resistance to proteolysis. nih.govwikipedia.org These modifications can lead to improved biological activity and selectivity. nih.govnih.gov

One key area of research is the development of inhibitors for protein-protein interactions (PPIs). nih.gov Peptidomimetics containing α-phenylphenylalanine can be designed to mimic α-helices or β-sheets, which are common recognition motifs at PPI interfaces. nih.gov For example, α-helix mimics derived from a terephthalamide (B1206420) scaffold have been successful in disrupting the Bcl-xL–Bak PPI. nih.gov The unique stereochemistry of α-phenylphenylalanine can be used to precisely orient the necessary pharmacophores for effective binding.

Furthermore, the substitution of natural amino acids with unnatural ones like α-phenylphenylalanine can significantly alter the substrate specificity of enzymes. For instance, a single point mutation in the active site of tyrosine ammonia-lyase, replacing a histidine with a phenylalanine, completely switched its substrate selectivity from tyrosine to phenylalanine, effectively converting it into a highly active phenylalanine ammonia-lyase. nih.gov This highlights the potential of using α-phenylphenylalanine and its derivatives to rationally design enzymes with novel catalytic activities.

Exploration of alpha-Phenylphenylalanine as a Scaffold for Complex Molecular Architectures

The conformational rigidity of α-phenylphenylalanine makes it an excellent scaffold for the construction of complex molecular architectures. enamine.net By fixing the torsion angles of the peptide backbone, these conformationally rigid amino acids (CRAs) can dictate the secondary structure of peptides, stabilizing or destabilizing specific elements like β-turns. enamine.net

This property is particularly useful in the design of peptidomimetics. nih.govwikipedia.org Peptidomimetics are small, protein-like chains designed to mimic peptides, often with improved properties such as enhanced stability and oral bioavailability. wikipedia.org The incorporation of unnatural amino acids like α-phenylphenylalanine is a key strategy in their development. wikipedia.orgnih.gov These modifications can involve creating cyclic peptides or introducing non-natural backbones. wikipedia.orgnih.gov

The use of α-phenylphenylalanine as a scaffold extends to the synthesis of non-peptide molecules as well. For example, a pyrimidodiazepine skeleton has been used to create scaffolds that mimic α-helices, β-strands, and β-turns, which are crucial for modulating PPIs. chemrxiv.org The synthesis of these scaffolds often involves the use of unique chiral building blocks derived from amino acids. chemrxiv.org

Future research will likely explore the use of α-phenylphenylalanine in the creation of novel materials. For instance, the co-assembly of short peptide building blocks can lead to complex architectures such as "beads on a string," hydrogels, and tubes. nih.gov The unique properties of α-phenylphenylalanine could lead to the development of new biomaterials with tailored properties.

Advanced Computational Methodologies for Predictive Modeling

Computational methods are becoming increasingly important in the rational design of molecules with desired properties. For α-phenylphenylalanine and its derivatives, these methodologies can be used to predict their conformation, bioactivity, and interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) models are another important computational tool. These models correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on α-phenylphenylalanine are not abundant, the principles are applicable. By systematically modifying the structure of peptides containing α-phenylphenylalanine and measuring their activity, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives.

Computational approaches are also crucial in the rational design of enzyme inhibitors. By modeling the interaction of α-phenylphenylalanine-containing peptides with the active site of an enzyme, researchers can optimize the structure of the peptide to maximize binding affinity and selectivity. uliege.be Docking simulations, for example, have been used to study the binding of α-aminophosphonate derivatives to cyclin-dependent kinase 2. researchgate.net

Investigation of Emerging Biological Roles and Targets

While the primary interest in α-phenylphenylalanine has been in its use as a synthetic building block, there is a growing interest in its potential biological activities. As an unnatural amino acid, its incorporation into peptides can lead to novel biological functions. nih.govnih.gov

One emerging area is the modulation of protein-protein interactions (PPIs). nih.govchemrxiv.org Many diseases are driven by aberrant PPIs, and developing molecules that can disrupt these interactions is a major therapeutic goal. Peptidomimetics containing α-phenylphenylalanine are being designed to mimic key interaction motifs, such as α-helices, and disrupt pathological PPIs. nih.govnih.govchemrxiv.org

The development of antimicrobial peptides is another promising avenue. By rationally designing α-helical peptides with enhanced activity and specificity, researchers have been able to improve the therapeutic index of these compounds. nih.gov The incorporation of D-amino acids and other unnatural amino acids like α-phenylphenylalanine can enhance the antimicrobial activity and stability of these peptides. nih.gov

Furthermore, the ability of α-phenylphenylalanine to induce specific conformations in peptides could lead to the discovery of novel agonists or antagonists for G-protein coupled receptors (GPCRs). For example, a noncovalent stapling strategy using α-methyl-l-phenylalanine has been used to create a stable and biologically active mimetic of the H3 relaxin B-chain, which targets the RXFP3 receptor. nih.gov This suggests that similar strategies using α-phenylphenylalanine could be employed to target other GPCRs.

Green Chemistry Approaches in alpha-Phenylphenylalanine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including α-amino acids. For α-phenylphenylalanine, this involves the use of biocatalysis and flow chemistry to create more sustainable and efficient synthetic routes.

Biocatalysis offers a highly enantioselective and environmentally friendly alternative to traditional chemical synthesis. sci-hub.se Enzymes like phenylalanine ammonia-lyases (PALs) can catalyze the reverse reaction of amination, converting substituted cinnamic acids into phenylalanine analogues. frontiersin.orgfrontiersin.orgnovartis.com This reaction occurs under mild conditions and without the need for protecting groups. frontiersin.orgfrontiersin.orgnovartis.combiorxiv.org Researchers have successfully used immobilized PALs in continuous flow systems to synthesize L-phenylalanine derivatives with high conversion rates and for extended periods. frontiersin.orgfrontiersin.orgnovartis.com

Table 2: Biocatalytic Synthesis of L-Phenylalanine Derivatives

| Enzyme | Reaction Type | Substrate | Product | Key Advantages |

| Phenylalanine Ammonia-Lyase (PAL) | Reverse Amination | Cinnamic Acid Derivatives | L-Phenylalanine Derivatives | High enantioselectivity, mild conditions, no cofactors needed. frontiersin.orgfrontiersin.orgnovartis.com |

| Amino Acid Dehydrogenases (AADHs) | Reductive Amination | α-Keto Acids | D- or L-Amino Acids | Can be engineered for specific enantioselectivity. nih.gov |

| L-Threonine Aldolases (L-TAs) | Aldol-like Condensation | Aldehydes + L-Glycine | β-Hydroxy α-Amino Acids | Broad substrate scope, uses inexpensive precursors. biorxiv.org |